molecular formula C12H15NO4 B554440 Z-Ala-OMe CAS No. 28819-05-8

Z-Ala-OMe

Cat. No. B554440
CAS RN: 28819-05-8
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-VIFPVBQESA-N
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Description

Z-Ala-OMe, also known as N-benzoxycarbonyl-L-alanine methyl ester, is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol .


Synthesis Analysis

Z-Ala-OMe can be synthesized using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The ester of Z-Ala-Phe-OMe is then hydrolyzed using αCT to form Z-Ala-Phe-OH .


Molecular Structure Analysis

The molecular structure of Z-Ala-OMe includes a benzyl group attached to a carbonyl group, which is linked to an alanine residue that is further connected to a methyl ester . The compound has a 2D structure and a 3D conformer .


Physical And Chemical Properties Analysis

Z-Ala-OMe has a molecular weight of 237.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 237.10010796 g/mol .

Scientific Research Applications

  • Green Synthesis in Food Industry : Z-Ala-OMe plays a role in the synthesis of the bitter-taste dipeptide Ala-Phe, a potential caffeine substitute for the food industry. A study demonstrated a clean, synthetic route for preparing this dipeptide using enzymes, metal catalysts, and magnetic nanoparticles, highlighting its role in green technologies for producing high-solubility and low-toxicity compounds (Ungaro et al., 2015).

  • Peptide Synthesis and Proteinase Inhibition : Research on Z-Gln-Val-Val-OMe, a small synthetic thiol proteinase inhibitor with sequences common in several thiol proteinase inhibitors, revealed its protective effect on papain and potential for peptide synthesis (Teno et al., 1987).

  • Enzymatic Synthesis of Silicon-Containing Dipeptides : A study focusing on the enzymatic synthesis of silicon-containing dipeptides used 3-trimethylsilylalanine (TMS-Ala) and demonstrated the role of Z-Ala-OMe derivatives in this process (Ishikawa et al., 1999).

  • Conformational Studies in Peptides : Z-Ala-OMe has been utilized in conformational studies of peptides, aiding in understanding peptide structures and interactions, which is crucial in fields like biochemistry and molecular biology (Maeji et al., 2009).

  • Continuous Synthesis of Peptide Amides : Z-Ala-OMe was used in the synthesis of peptide amides in a study examining the efficiency of immobilized proteases in continuous reaction systems. This study provides insights into the industrial-scale production of peptides (Corici et al., 2011).

  • Structural Analysis and Crystallography : The large crystals of the methyl ester of the N-a-benzyloxycarbonyl protected Ala-Phe dipeptide (Z-AF-OMe) were obtained for structural analysis, showcasing the importance of Z-Ala-OMe in crystallographic studies and structural biology (Alfonso et al., 2011).

properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426359
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-OMe

CAS RN

28819-05-8
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
SR Morcelle, S Barberis, N Priolo, NO Caffini… - Journal of Molecular …, 2006 - Elsevier
… N-Benzyloxycarbonyl-l-alanine methyl ester (Z-Ala-OMe) was synthetized by the tionyl chloride method [21]. l-Pyroglutamyl-l-phenylalanil-l-lecine p-nitroanilide (PFLNA) was …
Number of citations: 30 www.sciencedirect.com
M Wang, W Qi, Q Yu, R Su, Z He - Biotechnology and applied …, 2011 - Wiley Online Library
… A certain amount of Gln in 25 mL distilled water and 0.3536 g (1.5 mmol) of Z–Ala–OMe in 1.5 mL ethanol were added into a 50 mL flask with a magnetic stirrer. Then, the system was …
Number of citations: 14 iubmb.onlinelibrary.wiley.com
E Quiroga, N Priolo, D Obregón, J Marchese… - Biochemical …, 2008 - Elsevier
… Therefore, we thought that the use of a less activated substrate, as Z-Ala-OMe, could diminish … C-α-terminal protecting group was observed when Z-Ala-OMe was used, it is evident that …
Number of citations: 31 www.sciencedirect.com
P Stehle, HP Bahsitta, B Monter, P Fürst - Enzyme and microbial technology, 1990 - Elsevier
… In a series of experiments, the optimum synthesis conditions (pH, nucleophile and ester concentration, reaction time) have been established for the model reaction between ZAla-OMe …
Number of citations: 48 www.sciencedirect.com
PB Proti, M Terêsa, M Miranda - Peptides for Youth: The Proceedings of …, 2009 - Springer
… As Z-Ala-OMe and Z-Ala-OBzl can be used as acyl donors in esterase-catalyzed synthesis of … Actually, Z-Ala-OMe and Z-Ala-OBzl were efficiently produced with yields of 99% in 4 h and …
Number of citations: 8 link.springer.com
A Lang, C Hatscher, P Kuhl - Tetrahedron letters, 2007 - Elsevier
… Time-dependent formation of Z-Ala-AAP from Z-Ala–OMe and AAP catalysed by papain (2 mL 0.1 M sodium citrate buffer (pH 5.0); 0.5 mL methanol; 20 mg papain; 40 C; 0.1 M …
Number of citations: 17 www.sciencedirect.com
J Xiong, SL Cao, MH Zong, WY Lou, X Wu - Applied Biochemistry and …, 2020 - Springer
… Subsequently 0.1 mL of ethanol containing 23.73 mg of Z-Ala-OMe was added and stirred … The concentrations of the product Z-Ala-His, by-product Z-Ala-OH, and substrate Z-Ala-OMe …
Number of citations: 5 link.springer.com
U Groeger, P Stehle, P Fürst… - Food …, 1988 - Taylor & Francis
… Besides Z-Ala-OH a single product was formed which was not hydrolyzed on prolonged incubation after Z-Ala-OMe had been consumed. After isolation by FPLC the product was …
Number of citations: 14 www.tandfonline.com
B Monter, B Herzog, P Stehle… - … and applied biochemistry, 1991 - Wiley Online Library
… The negligible peptidase but considerable esterase activity at alkaline pH facilitated the kinetically controlled formation of peptide bonds by coupling the ester substrates Z-Ala-OMe and …
Number of citations: 43 iubmb.onlinelibrary.wiley.com
ST Chen, CF Tsai, KT Wang - Chemical Communications, 1996 - pubs.rsc.org
… Z-Ala-oxime was converted to Z-Ala-OMe rapidly when catalysed by papain in methanol. We … Z- Ala-OBzl Z- Ala-OMe Z-Ala-OCH2CH2C1 Z-Ala-OCHzCH2C1 Z- Ala-OMe …
Number of citations: 8 pubs.rsc.org

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